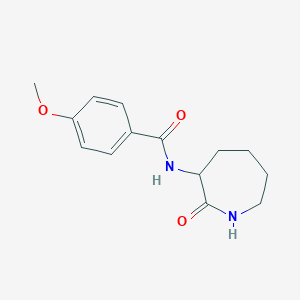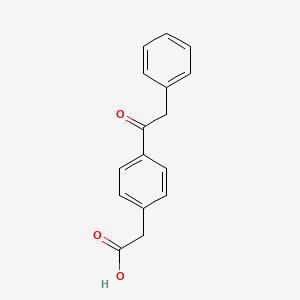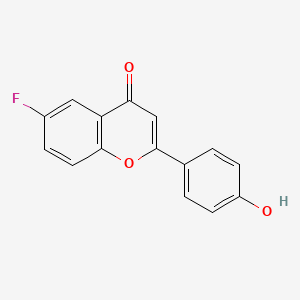
6-Fluoro-4'-hydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4’-hydroxyflavone is a synthetic flavonoid derivative known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds widely distributed in plants, recognized for their antioxidant, anti-inflammatory, and anticancer properties . The addition of a fluorine atom at the 6th position and a hydroxyl group at the 4’ position enhances its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4’-hydroxyflavone typically involves the oxidative cyclization of o-hydroxychalcones. One common method employs palladium (II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method is efficient and provides high yields under mild conditions. Another approach involves the use of NaHSO4-SiO2 as a catalyst, which is eco-friendly and cost-effective .
Industrial Production Methods
Industrial production methods for 6-Fluoro-4’-hydroxyflavone are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4’-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: Conversion to flavonols and other oxidized derivatives.
Reduction: Formation of flavanones and other reduced products.
Substitution: Introduction of different functional groups at various positions on the flavone ring.
Common Reagents and Conditions
Oxidation: Palladium (II) catalysts and oxidants like I2 are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include flavonols, flavanones, and various substituted flavones, each with distinct biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other biologically active flavonoids.
Biology: Investigated for its role in modulating enzyme activities and cellular pathways.
Medicine: Exhibits anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4’-hydroxyflavone involves its interaction with various molecular targets and pathways:
Anticancer Activity: Inhibits cell proliferation by modulating signaling pathways involved in cell cycle regulation and apoptosis.
Antiviral Activity: Interferes with viral replication by targeting viral enzymes and host cell factors.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-3’-hydroxyflavone: Similar structure with a hydroxyl group at the 3’ position, known for its anticancer potential.
4’-Hydroxyflavanone: Lacks the fluorine atom but exhibits similar biological activities.
6-Amino-7-hydroxyflavone: Contains an amino group at the 6th position, used in various synthetic applications.
Uniqueness
6-Fluoro-4’-hydroxyflavone stands out due to the presence of both the fluorine atom and the hydroxyl group, which enhance its stability and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
288401-03-6 |
|---|---|
Fórmula molecular |
C15H9FO3 |
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
6-fluoro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9FO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |
Clave InChI |
BRTJQCAAPSCLBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B11859173.png)
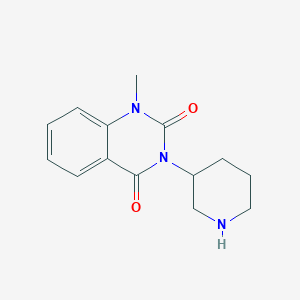
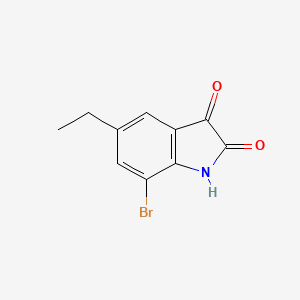


![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)
![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)
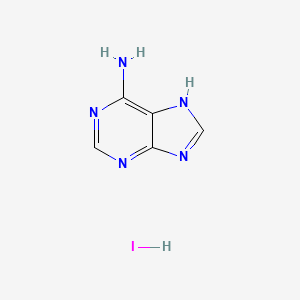

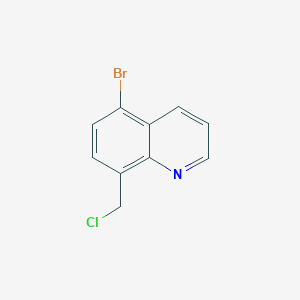

![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
